molecular formula C12H7F3N2O4 B597890 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid CAS No. 121582-64-7

4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid

Cat. No. B597890
CAS RN: 121582-64-7
M. Wt: 300.193
InChI Key: HOSFFJDXDINVOV-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .


Synthesis Analysis

The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Molecular Structure Analysis

The IUPAC name of the compound is methyl 4-hydroxy-6-oxo-1-(3-(trifluoromethyl)phenyl)-1,6-dihydropyridazine-3-carboxylate . The InChI code is 1S/C13H9F3N2O4/c1-22-12(21)11-9(19)6-10(20)18(17-11)8-4-2-3-7(5-8)13(14,15)16/h2-6,19H,1H3 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, the intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 314.22 . The compound is a solid at room temperature and should be stored at 28 C .

Scientific Research Applications

Chemical and Biological Properties

Hydroxycinnamic acids (HCAs), including compounds similar in structure to 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid, are known for their significant biological properties. Studies have extensively explored the in vitro antioxidant activity of HCAs, emphasizing the importance of unsaturated bonds on the side chain for their activity. Structural modifications, such as alterations in the aromatic ring and the carboxylic function (e.g., esterification and amidation), have been investigated to generate more potent antioxidant molecules. These modifications can influence the compound's physicochemical properties, including redox potential, lipid solubility, and dissociation constant, which in turn affect antioxidant activity. Some HCAs also demonstrate a pro-oxidant effect in specific test systems, suggesting a complex interaction with biological systems (Razzaghi-Asl et al., 2013).

Applications in Drug Synthesis

Levulinic acid (LEV), a compound with functional groups similar to those in 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid, demonstrates flexibility and diversity in drug synthesis. LEV and its derivatives have been used to synthesize a variety of chemicals, highlighting the potential for creating medicinally active functional groups that could reduce drug synthesis costs and simplify synthesis steps. This versatility underscores the potential for compounds like 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid in the field of medicine, particularly in cancer treatment, medical materials, and other medical fields (Zhang et al., 2021).

Biological Signaling and Differentiation

Compounds like 4-Hydroxy-2,3-nonenal (HNE) have been studied for their roles as biological signals that can modulate various biological events, including chemotaxis, signal transduction, gene expression, cell proliferation, and differentiation. This suggests that structurally related compounds, such as 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid, could have significant implications in both normal and pathological conditions, providing a basis for further exploration into their potential as signaling molecules (Dianzani et al., 1999).

Safety And Hazards

The compound is considered hazardous. It can cause harm if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to handle it with care and use appropriate safety measures .

properties

IUPAC Name

4-hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O4/c13-12(14,15)6-2-1-3-7(4-6)17-9(19)5-8(18)10(16-17)11(20)21/h1-5,18H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSFFJDXDINVOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=C(C(=N2)C(=O)O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20715927
Record name 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylic acid

CAS RN

121582-64-7
Record name 4-Hydroxy-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20715927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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